2,6-DI-Tert-butyl-4-methylphenyldiazo acetate
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Overview
Description
2,6-DI-Tert-butyl-4-methylphenyldiazo acetate is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring substituted with tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate typically involves the diazotization of 2,6-DI-Tert-butyl-4-methylphenol. The process begins with the nitration of 2,6-DI-Tert-butyl-4-methylphenol to form the corresponding nitro compound. This is followed by reduction to the amine, which is then diazotized using sodium nitrite and hydrochloric acid. The diazonium salt thus formed is reacted with acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-methylphenyldiazo acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can participate in substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines and related compounds.
Substitution: Forms various substituted phenyl derivatives.
Scientific Research Applications
2,6-DI-Tert-butyl-4-methylphenyldiazo acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing diazo groups into molecules.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate involves the diazo group, which can undergo various chemical transformations. The diazo group can act as an electrophile, participating in reactions with nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,6-DI-Tert-butyl-4-methylphenol: A precursor in the synthesis of the diazo compound.
2,6-DI-Tert-butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of a diazo group.
2,6-DI-Tert-butyl-4-methylpyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
2,6-DI-Tert-butyl-4-methylphenyldiazo acetate is unique due to its diazo group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in synthetic chemistry for introducing diazo functionality into molecules, which can be further transformed into various derivatives.
Properties
IUPAC Name |
(2,6-ditert-butyl-4-methylphenyl) 2-diazoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-8-12(16(2,3)4)15(21-14(20)10-19-18)13(9-11)17(5,6)7/h8-10H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHWTRHFIOQSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C=[N+]=[N-])C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925197 |
Source
|
Record name | 2,6-Di-tert-butyl-4-methylphenyl diazoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125640-92-8 |
Source
|
Record name | 2,6-Di-tert-butyl-4-methylphenyl diazoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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